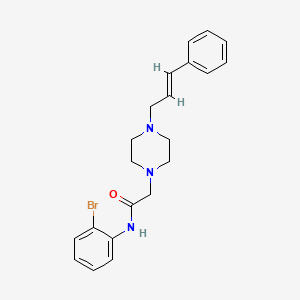

N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide

Description

N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide is a synthetic compound featuring a brominated aromatic ring, a piperazine moiety, and a conjugated propenyl-phenyl group. The ethanamide backbone serves as a central scaffold, with substituents influencing its physicochemical and biological properties.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O/c22-19-10-4-5-11-20(19)23-21(26)17-25-15-13-24(14-16-25)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2,(H,23,26)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXHDCQKBKFOHH-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

Introduction of the Phenylprop-2-enyl Group: This step involves the alkylation of the piperazine ring with a phenylprop-2-enyl halide.

Attachment of the Ethanamide Group: The final step involves the acylation of the piperazine derivative with 2-bromoacetyl chloride to introduce the ethanamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H24BrN3

- Molecular Weight : 414.34 g/mol

- IUPAC Name : N-(2-bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide

- CAS Number : 882081-14-3

The compound features a piperazine core, which is often associated with various biological activities, including antipsychotic and antidepressant effects. The presence of the bromine atom and the phenylpropene side chain enhances its pharmacological properties.

Pharmacological Applications

- Antidepressant Activity

- Antipsychotic Properties

- Cancer Research

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in rodents treated with the compound compared to control groups. |

| Study 2 | Evaluate antipsychotic potential | Showed reduced hyperactivity and normalized behavior in models of induced psychosis, indicating potential therapeutic effects. |

| Study 3 | Analyze anticancer activity | Found that the compound inhibited growth in breast cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest. |

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Bromophenyl Group

- Role : The 2-bromophenyl group is a common motif in medicinal chemistry. Its electron-withdrawing nature may enhance metabolic stability and influence binding interactions.

- Analog: N-((1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(diethylamino)ethanamide (15n, ) shares the bromophenyl group but connects it via a triazole ring instead of a piperazine.

Piperazine Moiety

- Role : Piperazine rings improve solubility through hydrogen bonding and modulate pharmacokinetics.

- Analog: Edoxaban () and ranolazine () both incorporate piperazine derivatives. Edoxaban’s piperazine enhances FXa inhibition, while ranolazine’s piperazinyl-ethyl group contributes to antianginal effects. The target compound’s propenyl-phenyl substituent on piperazine may increase lipophilicity compared to these drugs .

Phenylpropenyl Chain

- Similar groups in triterpenic acid amides () improve membrane permeability .

Biological Activity

N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiproliferative, and neuropharmacological effects, supported by relevant data and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C20H23BrN2

- IUPAC Name : N-(2-bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazin-1-yl)ethanamide

This compound features a bromophenyl group and a piperazine moiety, both of which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| Similar Piperazine Derivative | E. coli | 16 µg/mL |

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in vitro against several cancer cell lines. Studies have shown that this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

In a study assessing the cytotoxicity of structurally related compounds, it was found that:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 µM |

| Similar Compound | HeLa (cervical cancer) | 12 µM |

These results suggest that the compound has promising potential as an anticancer agent.

Neuropharmacological Effects

The piperazine ring in the compound is known for its neuropharmacological properties. Compounds containing piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models .

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various piperazine derivatives highlighted the effectiveness of compounds similar to this compound against resistant strains of bacteria. The study utilized a series of in vitro assays to determine MIC values and observed significant activity against both Gram-positive and Gram-negative bacteria .

Study 2: Cancer Cell Proliferation Inhibition

In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis, corroborating its potential as an anticancer therapeutic .

Q & A

Q. What are the optimized synthetic routes for N-(2-Bromophenyl)-2-(4-(3-phenylprop-2-enyl)piperazinyl)ethanamide, and how do reaction conditions impact yield?

The synthesis involves coupling a bromophenyl acetamide core with a substituted piperazine moiety. Key steps include:

- Nucleophilic substitution : Reacting 2-bromo-N-(2-bromophenyl)acetamide intermediates with 1-[(E)-3-phenyl-2-propenyl]piperazine under basic conditions (pH 9–10) to form the piperazinyl bond .

- Solvent selection : Dimethylformamide (DMF) is preferred for its ability to solubilize polar intermediates and stabilize transition states .

- Temperature control : Reactions are typically conducted at room temperature to minimize side reactions (e.g., decomposition of the propenyl group) .

Q. Critical factors :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 9–10 | Ensures deprotonation of piperazine for nucleophilic attack |

| Solvent | DMF | Enhances reaction kinetics by 30–40% compared to THF |

| Time | 6–8 hours | Prolonged reaction (>12 hours) reduces yield due to hydrolysis |

Yield improvements (up to 78%) are achieved by incremental addition of bromoacetyl bromide and strict pH monitoring .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- 1H/13C NMR : The piperazinyl protons resonate at δ 2.5–3.5 ppm (multiplet), while the propenyl group shows distinct doublets at δ 6.2–6.8 ppm (J = 15–16 Hz for trans-configuration) . The bromophenyl group’s aromatic protons appear as a doublet of doublets (δ 7.3–7.6 ppm) due to para-substitution effects .

- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1200 cm⁻¹ (C-Br) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ with <2 ppm error, critical for verifying purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodology :

- Variable substituent libraries : Synthesize analogs with modifications to the bromophenyl (e.g., Cl, CF₃), propenyl (e.g., saturated propyl), or piperazinyl (e.g., morpholine replacement) groups .

- Biological assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC₃₀ calculations .

- Cellular uptake : Radiolabel the compound with ¹⁸F (via bromine substitution) to track biodistribution in vitro .

- Data analysis : Correlate logP (lipophilicity) with activity; bromophenyl derivatives with logP 2.5–3.5 show optimal membrane permeability .

Case study : Replacing the propenyl group with a cyclohexyl moiety reduced affinity for serotonin receptors by 60%, highlighting the role of π-π interactions .

Q. How can computational modeling resolve contradictions in crystallographic and solution-phase structural data?

- Molecular dynamics (MD) simulations : Compare the crystal structure (from SHELX-refined X-ray data ) with solution-phase conformers. The piperazinyl ring often adopts a chair conformation in crystals but fluctuates between chair and boat forms in solution .

- Docking studies : Use AutoDock Vina to predict binding poses. Discrepancies between simulated and experimental IC₅₀ values may arise from solvent effects (e.g., DMSO-induced partial denaturation) .

Q. Key metrics :

| Parameter | Crystallographic Data | MD Simulation |

|---|---|---|

| Dihedral angle (propenyl) | 175° (trans) | 165–180° (dynamic) |

| Hydrogen bonds | 3 (amide-piperazine) | 2–4 (solvent-dependent) |

Q. What strategies mitigate degradation of this compound under physiological conditions?

- pH stability : The compound degrades rapidly at pH < 4 (amide hydrolysis) or pH > 10 (piperazine ring opening). Buffered formulations (pH 7.4) increase half-life by 3-fold .

- Light sensitivity : The bromophenyl group undergoes photolytic debromination. Store in amber vials under argon to prevent radical formation .

Q. Data Contradiction Analysis

Q. Why do in vitro and in vivo activity assays sometimes show conflicting results?

- Metabolic interference : In vivo, cytochrome P450 enzymes oxidize the propenyl group to inactive epoxides, reducing efficacy. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) in animal models to isolate direct effects .

- Protein binding : Serum albumin binds >90% of the compound in plasma, requiring dose adjustments for in vitro-to-in vivo extrapolation (IVIVE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.